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Compound of Interest

Compound Name: Dioxybenzone (Standard)

Cat. No.: B1678072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dioxybenzone (Benzophenone-8), a widely used UV filter in sunscreen and other personal care

products. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the molecular structure of

a compound. Below are the ¹H and ¹³C NMR data for dioxybenzone.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of dioxybenzone provides information about the chemical environment

of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for Dioxybenzone (90 MHz, CDCl₃)[1]
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Chemical Shift (ppm) Assignment

11.61 A

10.26 B

7.56 C

7.55 D

7.47 E

7.06 F

6.94 G

6.52 J

6.49 K

3.864 L

Note: The assignments A-L correspond to the different protons in the dioxybenzone molecule.

Specific assignment to individual protons requires further 2D NMR analysis.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the dioxybenzone

molecule.

Table 2: ¹³C NMR Chemical Shift Data for Dioxybenzone (CDCl₃)[2]
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Chemical Shift (ppm) Assignment

200.41 1

166.21 2

165.65 3

160.81 4

135.02 5

132.38 7

120.37 8

118.76 9

118.38 10

113.23 11

107.43 12

101.52 13

55.59 14

Note: The assignments 1-14 correspond to the different carbon atoms in the dioxybenzone

molecule. The peak at 200.41 ppm is characteristic of a ketone carbonyl carbon.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. While a complete, detailed peak list is not

publicly available, the key characteristic absorptions for dioxybenzone can be inferred from its

structure and data on related benzophenones. The IR spectrum is typically measured on a KBr

disc.[2]

Table 3: Characteristic IR Absorptions for Dioxybenzone
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3200-3500 O-H Stretching (phenolic)

~3000-3100 C-H Stretching (aromatic)

~2850-3000 C-H Stretching (methyl)

~1630 C=O Stretching (ketone)

~1450-1600 C=C Stretching (aromatic)

~1200-1300 C-O Stretching (ether and phenol)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of

dioxybenzone provides information about its molecular weight and fragmentation pattern.

Table 4: GC-MS Fragmentation Data for Dioxybenzone[3]

Mass-to-Charge Ratio (m/z) Relative Intensity (%)

121.0 99.99

124.0 54.34

244.0 49.62

151.0 38.74

227.0 36.46

The peak at m/z 244.0 corresponds to the molecular ion [M]⁺, confirming the molecular weight

of dioxybenzone. The other peaks represent fragment ions formed during the ionization

process.

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of dioxybenzone in approximately 0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved and the solution is clear.

Data Acquisition (¹H and ¹³C NMR):

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, the spectral width is set to cover the expected range of chemical shifts

(typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral

width is set to a wider range (typically 0-220 ppm). A larger number of scans is usually

required due to the lower natural abundance of ¹³C.

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS)

at 0.00 ppm.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dioxybenzone with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.
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Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (Electron Ionization)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Dissolve a small amount of dioxybenzone in a suitable volatile solvent.

Inject the solution into the gas chromatograph, where the compound is vaporized and

separated from the solvent.

The separated dioxybenzone then enters the mass spectrometer.

Data Acquisition (EI-MS):

In the ion source, the vaporized dioxybenzone molecules are bombarded with a beam of

high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

The resulting positive ions (molecular ion and fragment ions) are accelerated and separated

by the mass analyzer according to their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dioxybenzone.
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Caption: General workflow for the spectroscopic analysis of dioxybenzone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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